molecular formula C10H10BrF3 B2775272 Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide CAS No. 2149597-33-9

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide

Cat. No.: B2775272
CAS No.: 2149597-33-9
M. Wt: 267.089
InChI Key: YZOALJQLEZVOIM-UHFFFAOYSA-N
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Description

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C10H10BrF3 and a molecular weight of 267.09 g/mol . It is a brominated derivative of a trifluoromethyl-substituted benzene, characterized by the presence of a bromine atom attached to a benzyl group, which is further substituted with a trifluoromethyl group and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide typically involves the bromination of the corresponding benzyl alcohol or benzyl chloride precursor. One common method is the reaction of 2,4-dimethyl-3-(trifluoromethyl)benzyl alcohol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) . The reaction is usually carried out under reflux conditions to ensure complete conversion to the bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The bromine atom acts as a leaving group, facilitating the nucleophilic attack on the benzyl carbon. This results in the substitution of the bromine atom with the nucleophile, forming a new chemical bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing ability, while the dimethyl groups provide steric hindrance, influencing its interaction with nucleophiles and other reagents .

Properties

IUPAC Name

1-(1-bromoethyl)-2-methyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c1-6-8(7(2)11)4-3-5-9(6)10(12,13)14/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOALJQLEZVOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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